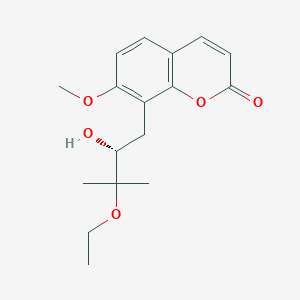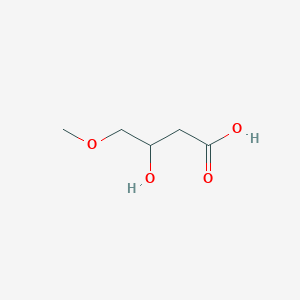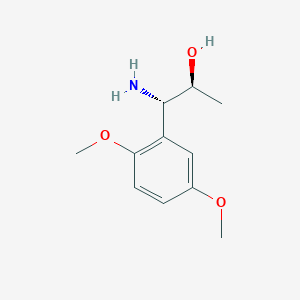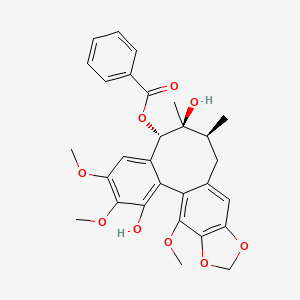![molecular formula C9H15N3O2 B13026769 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound with a unique structure that includes a diazaspiro nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through enantio- and diastereo-selective methods. One approach involves the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another method includes the use of P2O5-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amine and imide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione is unique due to its specific diazaspiro nonane core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10/h6H,2-5,10H2,1H3,(H,11,14) |
Clé InChI |
AHUVINLATSKSIB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2(CCCC2CN)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


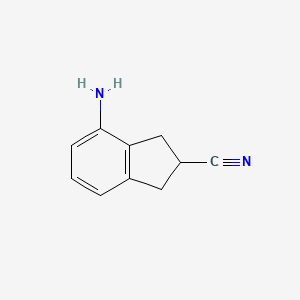
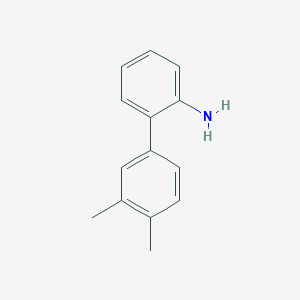
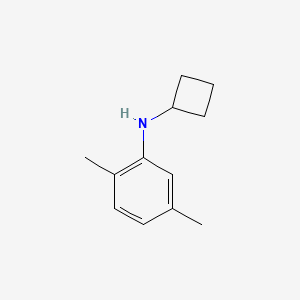
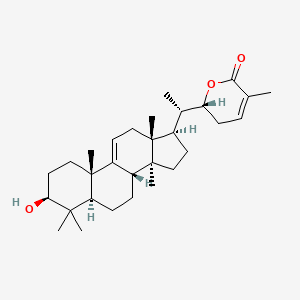
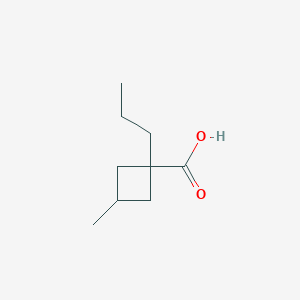
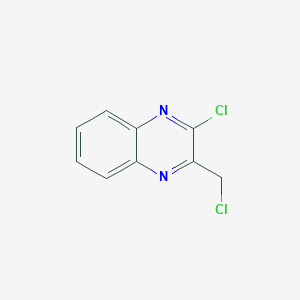
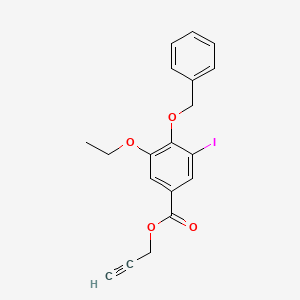
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
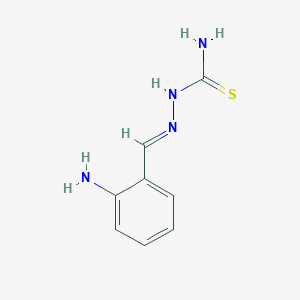
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
